molecular formula C20H21NO2S3 B2867635 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2097888-27-0

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2867635
CAS No.: 2097888-27-0
M. Wt: 403.57
InChI Key: CHPLXMQIBZXQHS-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C20H21NO2S3 and its molecular weight is 403.57. The purity is usually 95%.
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Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bithiophene moiety linked to a cyclopentane carboxamide structure through a hydroxyethyl group. Its molecular formula is C19H20N2O2S2C_{19}H_{20}N_2O_2S_2 with a molecular weight of approximately 360.5 g/mol. The presence of thiophene and bithiophene units contributes to its electronic properties, which are significant for biological interactions.

PropertyValue
Molecular FormulaC19H20N2O2S2C_{19}H_{20}N_2O_2S_2
Molecular Weight360.5 g/mol
Functional GroupsHydroxyethyl, Carboxamide, Thiophene
CAS Number2097913-84-1

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Antioxidant Activity : The hydroxyl group in the hydroxyethyl moiety may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. The interaction between the bithiophene moiety and cellular targets may disrupt critical signaling pathways involved in cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.

Anticancer Activity

Research has demonstrated that derivatives of thiophene compounds exhibit significant anticancer activity. For instance, studies have shown that certain thiophene derivatives can inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).

In vitro studies indicated that concentrations around 100 µM could effectively reduce cell viability in A549 cells by approximately 35% compared to controls, suggesting potential therapeutic applications in oncology .

Antioxidant Activity

The antioxidant capacity of compounds similar to this compound has been assessed using various assays (e.g., DPPH radical scavenging assay). Results indicated that such compounds could significantly reduce oxidative stress markers in cultured cells .

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of thiophene derivatives demonstrated that substituents on the thiophene ring influenced anticancer activity significantly. The compound exhibited enhanced activity against Caco-2 cells compared to A549 cells, highlighting its selective cytotoxicity profile .
  • Case Study on Antioxidant Properties : In another investigation, the antioxidant effects were evaluated using human hepatoma cell lines (HepG2). The results showed that treatment with the compound led to a marked decrease in reactive oxygen species (ROS) levels, supporting its potential as a protective agent against oxidative damage .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S3/c22-14(15-7-8-17(26-15)16-5-3-11-24-16)13-21-19(23)20(9-1-2-10-20)18-6-4-12-25-18/h3-8,11-12,14,22H,1-2,9-10,13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPLXMQIBZXQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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